3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3,3-dimethylbutanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)4-9(15)13-5-8(6-13)14-10(16)7-18-11(14)17/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWHVHBARYOPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)N2C(=O)COC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry due to its unique dual-ring structure comprising azetidine and oxazolidine functionalities. This article explores the biological activities associated with this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the azetidine and oxazolidine rings enhances its reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds containing both azetidine and oxazolidine structures often exhibit significant biological activities. The unique features of this compound suggest several potential applications:
- Antimicrobial Activity : Compounds similar to this one have demonstrated effectiveness against various bacterial strains, including resistant strains.
- Cytotoxicity : The compound's effects on normal and cancer cell lines are crucial for assessing its therapeutic viability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives of oxazolidines have shown promising results against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes findings from relevant studies:
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on cell lines such as L929 (mouse fibroblast) and HL60 (human promyelocytic leukemia) have been conducted to determine the cytotoxic effects of related oxazolidine derivatives. For example:
- Study Findings : Certain derivatives exhibited IC50 values in the low micromolar range (4–18 μM), indicating significant antiproliferative activity against cancer cells while showing low toxicity to normal cells .
The following table presents cytotoxicity data from recent research:
| Compound ID | Cell Line Tested | IC50 (μM) | Cytotoxicity Observed |
|---|---|---|---|
| Compound 24 | HL60 | 4 | Low toxicity to PBMC |
| Compound 25 | MDA-MB231 | 25 | Moderate toxicity |
| Compound 29 | L929 | >100 | No significant effect |
The mechanism underlying the biological activity of this compound is likely associated with its ability to interfere with bacterial cell wall synthesis or inhibit specific metabolic pathways in cancer cells. Compounds structurally similar to this one often exhibit mechanisms that affect gene transcription related to biofilm formation and cellular proliferation .
Comparison with Similar Compounds
Key Differences :
- The 3,3-dimethylbutanoyl group in the target compound lacks aromaticity but provides branched aliphatic hydrophobicity, which may improve membrane permeability compared to aromatic acyl groups.
Physical and Spectral Data
Notes: Spectral characterization (e.g., ¹H NMR, LC-MS) for related oxazolidinediones often reveals distinct shifts for acyl groups and azetidine protons, as seen in analogs like (Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione .
Comparison with Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-diones replace the oxygen atom in the dione ring with sulfur, altering electronic properties and biological interactions:
- 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione : Exhibits a diisopropylaminoethyl chain and methoxybenzylidene group, with π-π interactions observed in crystallography.
- 3-Coumarinyl-5-aryliden-thiazolidine-2,4-diones : Incorporate coumarin moieties, enabling fluorescence and UV absorption properties absent in oxazolidinediones.
Key Differences :
- The target compound’s azetidine ring imposes greater steric constraints than the flexible diisopropylaminoethyl chain in .
Comparison with Other Dione Derivatives
Chroman-2,4-diones
Chroman-2,4-diones (e.g., 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione) feature a fused benzene ring, conferring aromatic stability and extended conjugation. Bond lengths in these compounds (C=O: ~1.21 Å, C–C: ~1.48 Å) closely match those in oxazolidinediones, suggesting similar electronic environments for the dione moiety .
Isoindole-1,3-diones
2-(3,3-Dimethyl-2-oxo-butyl)isoindole-1,3-dione shares the 3,3-dimethylbutanoyl substituent but has an isoindole core. Its higher density (1.206 g/cm³) and boiling point (365.4°C) reflect increased molecular rigidity and mass compared to the target compound .
Preparation Methods
Phosphorus-Mediated Carboxylative Condensation
A tandem reaction involving primary amines and α-ketoesters under CO₂ atmosphere forms oxazolidinediones efficiently. Applying this to 1-(3,3-dimethylbutanoyl)azetidin-3-amine:
- The amine reacts with ethyl 2-oxoacetate in the presence of P(NEt₂)₃ and CO₂.
- Cyclization occurs via base-catalyzed intramolecular ester-to-amide coupling, forming the oxazolidine-2,4-dione.
Optimized Parameters
Coupling Strategies for Molecular Assembly
Connecting the azetidine and oxazolidinedione subunits demands precision. Two primary approaches dominate:
Direct Cyclization of a β-Hydroxyamide Intermediate
Azetidin-3-yl β-hydroxyamide derivatives undergo cyclization using phosgene analogs (e.g., triphosgene) to form oxazolidinediones. For example:
Mitsunobu Coupling
If the azetidine bears a hydroxyl group at the 3-position, Mitsunobu reaction with a pre-formed oxazolidinedione alcohol affords the target compound.
Conditions
Alternative Synthetic Routes
Solid-Phase Synthesis
Patents describe using resin-bound azetidines to streamline functionalization. For instance, Wang resin-linked azetidin-3-amine is acylated and cleaved post-oxazolidinedione formation.
Enzymatic Methods
Lipase-catalyzed kinetic resolution of racemic azetidine intermediates enhances enantiopurity. Candida antarctica lipase B resolves 3-aminoazetidine esters with >90% ee.
Optimization and Scale-up Considerations
Solvent and Temperature Effects
Catalytic Enhancements
Bifunctional catalysts (e.g., DMAP) boost acylation yields to 90% by mitigating steric hindrance.
Analytical Data and Characterization
Table 1. Spectroscopic Data for 3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione
Table 2. Comparative Yields of Key Steps
| Step | Method | Yield | Reference |
|---|---|---|---|
| Azetidine acylation | Schotten-Baumann | 82% | |
| Oxazolidinedione formation | CO₂-mediated cyclization | 73% | |
| Mitsunobu coupling | DIAD/PPh₃ | 65% |
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 3-(1-(3,3-Dimethylbutanoyl)azetidin-3-yl)oxazolidine-2,4-dione?
- The synthesis typically involves multi-step routes, including amide bond formation between azetidine derivatives and 3,3-dimethylbutanoyl chloride. Key steps include:
- Use of coupling agents (e.g., carbodiimides) and bases (e.g., triethylamine) to facilitate acylation of the azetidine ring .
- Temperature control (0–25°C) and inert atmospheres (N₂/Ar) to prevent side reactions or degradation .
- Purification via column chromatography or recrystallization to isolate the product with >95% purity .
- Analytical validation (NMR, HPLC, mass spectrometry) is essential to confirm structural integrity and monitor reaction progress .
Q. How can researchers characterize the structural stability of this compound under varying experimental conditions?
- Stability studies should assess:
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions .
- pH sensitivity : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC or UV-Vis spectroscopy .
- Oxidative/light sensitivity : Expose to UV light or reactive oxygen species (e.g., H₂O₂) and quantify degradation products using LC-MS .
Q. What analytical techniques are most reliable for confirming the compound’s molecular structure?
- 1D/2D NMR : Assign protons (¹H) and carbons (¹³C) to verify the azetidine-oxazolidine-dione framework and substituent positions .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₉N₂O₄) with <2 ppm error .
- X-ray crystallography (if crystals are obtainable): Resolve bond lengths/angles and confirm stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
- Systematic substitution : Synthesize derivatives with modified substituents (e.g., replacing 3,3-dimethylbutanoyl with fluorinated or aromatic acyl groups) and compare activity in bioassays .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions with target proteins (e.g., bacterial enzymes or receptors) .
- In vitro assays : Test antimicrobial activity against Gram-positive/-negative bacteria or cancer cell lines, correlating results with substituent electronic/hydrophobic properties .
Q. What experimental strategies resolve contradictions in reported pharmacological data for oxazolidine-dione derivatives?
- Orthogonal assays : Validate activity using multiple methods (e.g., MIC assays vs. time-kill curves for antimicrobial studies) to rule out false positives .
- Metabolite profiling : Identify active/inactive metabolites via LC-MS to clarify whether observed effects are parent compound- or metabolite-driven .
- Structural analogs : Compare results with structurally similar compounds (e.g., thiazolidine-dione derivatives) to isolate the impact of the oxazolidine ring .
Q. How can researchers investigate the environmental fate and degradation pathways of this compound?
- Abiotic degradation : Simulate hydrolysis (aqueous buffers), photolysis (UV exposure), and oxidation (e.g., Fenton’s reagent) to identify breakdown products .
- Biotic degradation : Incubate with soil or microbial cultures and track degradation via isotopic labeling (¹⁴C) or mass spectrometry .
- Ecotoxicology : Assess toxicity of degradation products using model organisms (e.g., Daphnia magna or algae) to evaluate ecological risks .
Q. What methodologies address challenges in purifying this compound during large-scale synthesis?
- Continuous flow reactors : Improve yield and reduce side products by optimizing residence time and mixing efficiency .
- Advanced chromatography : Use preparative HPLC with polar stationary phases (e.g., C18) or chiral columns for enantiomeric separation .
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) and additives (e.g., seed crystals) to enhance crystal purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
